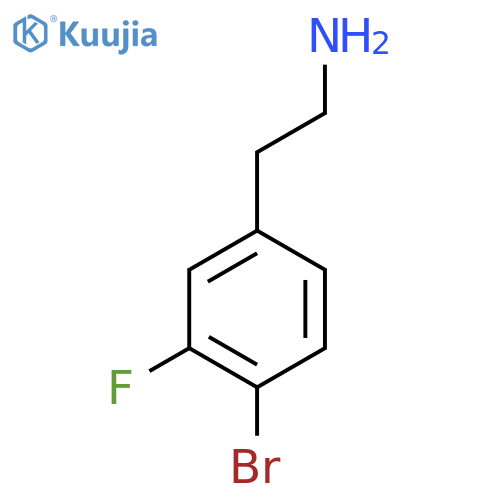

Cas no 1191063-84-9 (2-(4-bromo-3-fluorophenyl)ethan-1-amine)

1191063-84-9 structure

商品名:2-(4-bromo-3-fluorophenyl)ethan-1-amine

2-(4-bromo-3-fluorophenyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(4-bromo-3-fluorophenyl)ethanamine

- 2-(4-bromo-3-fluorophenyl)ethan-1-amine

-

- インチ: 1S/C8H9BrFN/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4,11H2

- InChIKey: OVPKYSNPCQCJRG-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1F)CCN

計算された属性

- せいみつぶんしりょう: 216.99024 g/mol

- どういたいしつりょう: 216.99024 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 121

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26

- 疎水性パラメータ計算基準値(XlogP): 2

- ぶんしりょう: 218.07

2-(4-bromo-3-fluorophenyl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1720778-10.0g |

2-(4-bromo-3-fluorophenyl)ethan-1-amine |

1191063-84-9 | 95% | 10g |

$3622.0 | 2023-06-04 | |

| Enamine | EN300-1720778-0.5g |

2-(4-bromo-3-fluorophenyl)ethan-1-amine |

1191063-84-9 | 95% | 0.5g |

$656.0 | 2023-09-20 | |

| Enamine | EN300-1720778-5.0g |

2-(4-bromo-3-fluorophenyl)ethan-1-amine |

1191063-84-9 | 95% | 5g |

$2443.0 | 2023-06-04 | |

| Enamine | EN300-1720778-1g |

2-(4-bromo-3-fluorophenyl)ethan-1-amine |

1191063-84-9 | 95% | 1g |

$842.0 | 2023-09-20 | |

| Enamine | EN300-1720778-5g |

2-(4-bromo-3-fluorophenyl)ethan-1-amine |

1191063-84-9 | 95% | 5g |

$2443.0 | 2023-09-20 | |

| Aaron | AR01DVR1-1g |

2-(4-bromo-3-fluorophenyl)ethan-1-amine |

1191063-84-9 | 95% | 1g |

$1183.00 | 2025-02-09 | |

| 1PlusChem | 1P01DVIP-2.5g |

2-(4-bromo-3-fluorophenyl)ethan-1-amine |

1191063-84-9 | 95% | 2.5g |

$2102.00 | 2023-12-26 | |

| 1PlusChem | 1P01DVIP-10g |

2-(4-bromo-3-fluorophenyl)ethan-1-amine |

1191063-84-9 | 95% | 10g |

$4539.00 | 2023-12-26 | |

| 1PlusChem | 1P01DVIP-1g |

2-(4-bromo-3-fluorophenyl)ethan-1-amine |

1191063-84-9 | 95% | 1g |

$1103.00 | 2023-12-26 | |

| 1PlusChem | 1P01DVIP-500mg |

2-(4-bromo-3-fluorophenyl)ethan-1-amine |

1191063-84-9 | 95% | 500mg |

$873.00 | 2023-12-26 |

2-(4-bromo-3-fluorophenyl)ethan-1-amine 関連文献

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

1191063-84-9 (2-(4-bromo-3-fluorophenyl)ethan-1-amine) 関連製品

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬